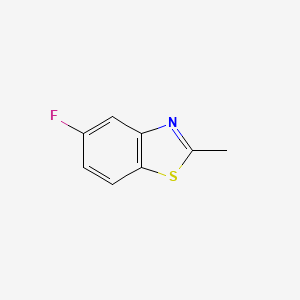

5-Fluoro-2-methylbenzothiazole

描述

Significance of Heterocyclic Scaffolds in Drug Discovery

Heterocyclic compounds, which contain at least one atom other than carbon within a ring structure, are fundamental to the development of new pharmaceutical agents. mdpi.comrroij.comnih.gov Their structural diversity and ability to interact with a wide array of biological targets make them a cornerstone of medicinal chemistry. rroij.com Over 85% of all biologically active chemical entities contain a heterocyclic ring, highlighting their critical role in modern drug design. nih.gov

These scaffolds allow for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. nih.gov This modulation is crucial for optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profile of a drug candidate. nih.gov Nitrogen-containing heterocycles are particularly prevalent in pharmaceuticals due to their ability to form key interactions, like hydrogen bonds and π-π stacking, with biological targets such as enzymes and receptors. rroij.com The versatility of heterocyclic chemistry enables the design of molecules with enhanced potency, selectivity, and improved safety profiles, and provides a platform for developing novel therapeutic agents that can overcome drug resistance. rroij.com

Role of Benzothiazole (B30560) Core in Pharmacologically Active Molecules

The benzothiazole nucleus is a prominent scaffold in a multitude of pharmacologically active molecules. researchgate.netbenthamdirect.comnih.gov Its unique bicyclic structure, featuring a benzene (B151609) ring fused to a thiazole (B1198619) ring, imparts a range of biological activities. nih.gov The delocalized π-electron system of the benzothiazole ring allows for interactions with biological macromolecules, including DNA. researchgate.net

Benzothiazole derivatives have demonstrated a broad spectrum of pharmacological effects, including:

Antimicrobial researchgate.netnih.gov

Anti-inflammatory researchgate.netbenthamdirect.com

Anticonvulsant researchgate.netbenthamdirect.com

Antiviral researchgate.netbenthamdirect.com

Antitubercular nih.gov

Antidiabetic researchgate.net

The versatility of the benzothiazole core allows for chemical modifications at various positions, leading to the synthesis of a vast library of derivatives with diverse and potent biological activities. benthamdirect.com This has led to the development of several marketed drugs containing the benzothiazole nucleus, such as Riluzole (a neuroprotective agent) and Pramipexole (an anti-Parkinson agent). researchgate.net

Influence of Halogenation, particularly Fluorination, in Benzothiazole Derivatives for Enhanced Bioactivity

The introduction of halogen atoms, especially fluorine, into the benzothiazole scaffold is a well-established strategy in medicinal chemistry to enhance biological activity. nih.govresearchgate.net Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. nih.gov

The incorporation of fluorine can:

Increase metabolic stability: The strength of the C-F bond can block sites of metabolism, leading to a longer duration of action.

Enhance binding affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to increased potency. researchgate.net

Improve membrane permeability: The lipophilic nature of fluorine can enhance a molecule's ability to cross cell membranes. researchgate.net

Numerous studies have demonstrated that fluorinated benzothiazole derivatives exhibit superior biological activity compared to their non-fluorinated counterparts. For instance, the presence of a fluorine atom at specific positions on the benzothiazole ring has been shown to enhance the anticancer and cytotoxic effects of these compounds. nih.govnih.govtandfonline.com The trifluoromethyl (-CF3) group, in particular, has been shown to increase the cytotoxicity of benzothiazole derivatives against various cancer cell lines. nih.govpnrjournal.com

Historical Context of 5-Fluoro-2-methylbenzothiazole within Benzothiazole Research

Research into benzothiazole derivatives dates back to the 1950s, with initial studies focusing on their potential as muscle relaxants. scholarsresearchlibrary.com The discovery of the pharmacological profile of compounds like 6-trifluoromethoxy-2-benzothiazolamine, which was found to interfere with glutamate (B1630785) neurotransmission, spurred further investigation into the diverse biological activities of this class of compounds. scholarsresearchlibrary.com

The synthesis and study of specifically substituted benzothiazoles, including those with methyl and halogen groups, have been a continuous area of research. Early work by chemists like Bhargava and Jose involved the synthesis of compounds such as 2-amino-4-chloro-benzothiazole. scholarsresearchlibrary.com Over time, the focus expanded to include a wider range of substitutions to explore the structure-activity relationships of benzothiazole derivatives.

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound and related fluorinated benzothiazoles is active, with a primary focus on their potential as anticancer and antimicrobial agents. researchgate.netacs.org For instance, derivatives of 5-fluoro-benzothiazole have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines. nih.govtandfonline.com One study reported that a derivative, (4-fluorobenzylidene)-[5-fluoro-6-(4-methylpiperazin-1-yl)-benzothiazol-2-yl]-amine, showed specific anticancer cytotoxicity. researchgate.net Another key area of investigation is the bioactivation of fluorinated 2-aryl-benzothiazoles by cytochrome P450 enzymes, which is believed to be crucial for their antitumor properties. acs.org

Future research will likely continue to explore the therapeutic potential of this compound and its derivatives. Key areas for future investigation include:

Optimization of Anticancer Activity: Further structural modifications of the this compound scaffold could lead to the development of more potent and selective anticancer agents. nih.govtandfonline.com

Exploration of New Therapeutic Areas: While the focus has been on cancer, the broad pharmacological profile of benzothiazoles suggests that this compound derivatives could be investigated for other therapeutic applications, such as anti-inflammatory, antiviral, or neuroprotective agents. researchgate.netbenthamdirect.com

Mechanistic Studies: A deeper understanding of the molecular mechanisms by which this compound and its derivatives exert their biological effects is needed. This includes identifying specific cellular targets and signaling pathways. acs.org

Development of Novel Synthetic Methodologies: The development of more efficient and sustainable methods for the synthesis of this compound and its analogs will be crucial for facilitating further research and potential commercialization. archivemarketresearch.com

Structure

3D Structure

属性

IUPAC Name |

5-fluoro-2-methyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNS/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDBFGRGBYVULTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344502 | |

| Record name | 5-Fluoro-2-methylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

399-75-7 | |

| Record name | 5-Fluoro-2-methylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=399-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-methylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of 5 Fluoro 2 Methylbenzothiazole

Primary Synthesis Pathways for 5-Fluoro-2-methylbenzothiazole

The synthesis of the this compound core predominantly relies on the cyclization of substituted anilines. These methods can be broadly categorized into conventional multistep routes and emerging green chemistry approaches.

The most established method for synthesizing 2-substituted benzothiazoles involves the condensation of a 2-aminothiophenol (B119425) with a carboxylic acid or its derivatives. nih.govnih.gov For the synthesis of this compound, the key precursor is 2-amino-4-fluorothiophenol. This intermediate can be reacted with acetic anhydride (B1165640) or acetyl chloride to yield the target molecule. The reaction typically proceeds by nucleophilic attack of the amino group on the carbonyl carbon, followed by cyclization and dehydration.

Another significant conventional approach is the Jacobsen benzothiazole (B30560) synthesis. nih.gov This method involves the cyclization of a thiobenzanilide (B1581041) precursor. In the context of this compound, this would entail the synthesis of N-(4-fluorophenyl)thioacetamide, which is then cyclized, often using an oxidizing agent like potassium ferricyanide. While effective, this method can sometimes lead to mixtures of regioisomers, particularly when starting with asymmetrically substituted anilines. bohrium.comnih.gov

A summary of these conventional pathways is presented in Table 1.

Table 1: Conventional Synthetic Pathways for this compound

| Precursor 1 | Precursor 2 | Key Reaction Type |

|---|---|---|

| 2-Amino-4-fluorothiophenol | Acetic anhydride / Acetyl chloride | Condensation/Cyclization |

In response to the growing need for environmentally benign chemical processes, several green synthetic routes for benzothiazoles have been developed. These methods often utilize milder reaction conditions, safer solvents, and reusable catalysts. nih.govorgchemres.org While not always specific to the 5-fluoro-2-methyl derivative, these principles are directly applicable.

One such approach involves the condensation of 2-aminothiophenols and aldehydes using a mixture of hydrogen peroxide and hydrochloric acid in ethanol (B145695) at room temperature. mdpi.com This method offers high yields and short reaction times. Another green alternative employs samarium triflate as a reusable catalyst in an aqueous medium. organic-chemistry.org

Visible-light-promoted synthesis has also emerged as a powerful tool. nih.gov This technique allows for the reaction of 2-aminothiophenols with aldehydes under an air atmosphere, irradiated by a simple blue LED, avoiding the need for harsh reagents. nih.gov These green methodologies represent a significant step towards the sustainable production of this compound and its derivatives.

Derivatization Strategies of this compound

The biological activity of the this compound scaffold can be fine-tuned through various derivatization strategies. These modifications typically target the C-2 methyl group, the benzene (B151609) ring, or involve the addition of other heterocyclic systems.

The methyl group at the C-2 position is a key site for functionalization. The C(sp³)–H bonds of the methyl group can be activated for the synthesis of more complex structures. For instance, tandem cyclization strategies have been developed to react 2-methylbenzothiazoles with 2-styrylanilines to form quinoline (B57606) derivatives, a reaction that proceeds without the need for transition metals. nih.gov

Furthermore, the C-2 position itself can be directly functionalized. C–H arylation of benzothiazoles can be achieved using palladium nanoparticle-decorated chitosan (B1678972) as a catalyst, allowing for the introduction of various aryl groups. mdpi.com While this is more direct for benzothiazoles without a C-2 substituent, related palladium- and copper-cocatalyzed C-H activation methods have been developed for the regioselective arylation of thiazole (B1198619) derivatives at the 2-position. rsc.org

The fluorine atom at the C-5 position influences the electronic properties of the benzene ring and directs further substitutions. Electrophilic aromatic substitution reactions, such as nitration or halogenation, are expected to be directed to the positions ortho and para to the activating thiazole ring system, though the deactivating effect of the fluorine atom must also be considered.

Nucleophilic aromatic substitution (SNAr) provides a powerful method for introducing substituents, particularly when additional electron-withdrawing groups are present on the ring. nih.govlibretexts.org For example, in related fluorinated benzothiazole systems, substitutions at the C-6 and C-7 positions have been achieved. The synthesis of 7-substituted-6-fluoro-benzothiazolo-tetrazoles has been reported, where a chlorine atom at the C-7 position is displaced by various nucleophiles. orientjchem.org Similarly, the synthesis of 6-fluoro benzothiazole-substituted pyrazolo azetidinones often begins with a polysubstituted aniline (B41778) precursor, demonstrating a viable route to C-6 and C-7 functionalized products. derpharmachemica.com

Building upon the this compound core by adding other heterocyclic rings is a common strategy to expand the chemical space and explore new biological activities. This can be achieved by first introducing a reactive handle onto the benzothiazole scaffold, which can then be used to construct the new ring.

For instance, 2-aminobenzothiazoles can be condensed with pyrazolones to form Schiff's bases, which are then cyclized with chloroacetyl chloride to yield azetidinones. derpharmachemica.com This approach allows for the fusion of a four-membered lactam ring to the benzothiazole nitrogen. Another example is the synthesis of benzothiazolo-tetrazoles, where a tetrazole ring is fused to the thiazole portion of the benzothiazole nucleus. orientjchem.org These examples highlight the versatility of the benzothiazole scaffold in the construction of more complex, polycyclic heterocyclic systems.

A summary of the compounds mentioned in this article is provided in Table 2.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Amino-4-fluorothiophenol |

| Acetic anhydride |

| Acetyl chloride |

| N-(4-fluorophenyl)thioacetamide |

| Potassium ferricyanide |

| Samarium triflate |

| 2-Styrylanilines |

| Quinoline |

| Chloroacetyl chloride |

| Azetidinone |

| Tetrazole |

| 3-Chloro-4-fluoro aniline |

Reaction Mechanisms in this compound Synthesis and Derivatization

The synthesis and subsequent chemical modification of this compound are governed by fundamental organic reaction mechanisms. The formation of the heterocyclic ring system typically involves condensation and cyclization pathways, while its derivatization is primarily achieved through aromatic substitution reactions. Understanding these mechanisms is crucial for optimizing synthetic routes and predicting the outcomes of chemical transformations.

Mechanisms of Synthesis

The construction of the this compound core predominantly relies on the reaction between a substituted o-aminothiophenol and a source of an acetyl group. A common and direct method involves the condensation of 2-amino-4-fluorothiophenol with acetic anhydride or a similar acetylating agent.

The proposed mechanism for this transformation proceeds through several key steps:

N-Acetylation: The reaction initiates with the nucleophilic attack of the primary amino group of 2-amino-4-fluorothiophenol on one of the electrophilic carbonyl carbons of acetic anhydride. This step forms a tetrahedral intermediate which subsequently collapses, eliminating an acetate (B1210297) ion as a leaving group, to yield the N-acylated intermediate, N-(5-fluoro-2-mercaptophenyl)acetamide.

Intramolecular Cyclization: The crucial ring-forming step involves an intramolecular nucleophilic attack by the sulfur atom of the thiol group onto the carbonyl carbon of the acetamide (B32628) moiety. This cyclization is often facilitated by acid catalysis, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.

Dehydration and Aromatization: The resulting cyclic intermediate, a dihydrobenzothiazole derivative, is unstable and readily undergoes dehydration. The elimination of a water molecule leads to the formation of a stable, aromatic benzothiazole ring system, yielding the final product, this compound.

Table 1: Key Steps in the Proposed Synthesis Mechanism of this compound

| Step | Description | Intermediate/Transition State |

| 1 | N-Acetylation | Nucleophilic attack of the amine on the acetylating agent forms a tetrahedral intermediate. |

| 2 | Intramolecular Cyclization | The thiol group attacks the amide carbonyl carbon, leading to the formation of the five-membered thiazole ring. |

| 3 | Dehydration | Elimination of a water molecule from the cyclic intermediate. |

| 4 | Aromatization | Formation of the stable, conjugated benzothiazole ring system. |

Another classical method applicable to benzothiazole synthesis is the Jacobson synthesis , which involves the oxidative cyclization of a thiobenzanilide. In the context of this compound, this would involve the cyclization of a 3-fluoro-thiobenzanilide precursor. The mechanism is understood to proceed via a radical cation intermediate. However, studies on fluorinated precursors have shown that this method can lead to mixtures of regioisomers, such as the 5-fluoro and 7-fluoro benzothiazoles, due to the two possible sites for cyclization on the fluorinated aromatic ring. nih.gov

Mechanisms of Derivatization

Derivatization of the this compound scaffold primarily involves electrophilic and nucleophilic aromatic substitution reactions on the benzene ring portion of the molecule.

Electrophilic Aromatic Substitution (EAS)

The benzothiazole ring system is generally considered electron-deficient and is therefore deactivated towards electrophilic aromatic substitution compared to benzene. The reaction proceeds via the classical two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org

The regioselectivity of EAS on this compound is determined by the combined directing effects of the substituents on the benzene ring:

Fused Thiazole Ring: Acts as a deactivating group due to its electron-withdrawing nature.

Fluorine Atom (at C5): A deactivating but ortho-, para-directing group due to the interplay of its strong inductive electron-withdrawal and moderate resonance electron-donation. It directs incoming electrophiles to the C4 and C6 positions.

Methyl Group (at C2): While not directly on the benzene ring, its electronic influence is relayed through the heterocyclic system.

Considering these factors, electrophilic attack is most likely to occur at the C4 or C6 positions, which are ortho and para to the fluorine atom, respectively. The stability of the resulting sigma complex determines the major product. Attack at C6 is often favored as it avoids steric hindrance from the fused thiazole ring.

Table 2: Analysis of Regioselectivity in Electrophilic Aromatic Substitution

| Position of Attack | Directing Influence | Stability of Sigma Complex | Predicted Outcome |

| C4 | ortho to Fluorine | Moderately stabilized by fluorine resonance. | Possible minor product. |

| C6 | para to Fluorine | Stabilized by fluorine resonance; less sterically hindered. | Likely major product. |

| C7 | - | Less stabilization compared to C4 and C6 intermediates. | Unlikely product. |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on the this compound ring is feasible under specific conditions. The SNAr mechanism typically requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack and a good leaving group. masterorganicchemistry.comlibretexts.orgyoutube.com The reaction proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com

For derivatization of this compound, an SNAr reaction would typically require the prior introduction of a suitable leaving group, such as a halogen (e.g., chlorine or bromine), onto the benzene ring, often at the C6 position. The inherent electron-withdrawing character of the benzothiazole nucleus, augmented by the inductive effect of the fluorine atom, helps to stabilize the negative charge of the Meisenheimer intermediate.

The mechanism involves:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group, forming a Meisenheimer complex. The negative charge is delocalized across the aromatic system and is stabilized by the electron-withdrawing benzothiazole ring and the fluorine atom.

Elimination of Leaving Group: The aromaticity is restored by the departure of the leaving group, resulting in the substituted product.

The fluorine atom at C5 can significantly increase the rate of nucleophilic aromatic substitution, as the rate-determining step is the initial attack by the nucleophile, which is facilitated by the strong electron-withdrawing nature of fluorine. masterorganicchemistry.com

Biological Activities and Pharmacological Investigations of 5 Fluoro 2 Methylbenzothiazole and Its Derivatives

Anticancer and Antitumor Activities

Derivatives of 5-Fluoro-2-methylbenzothiazole, notably the 2-(4-aminophenyl)benzothiazoles, exhibit potent and highly selective anticancer activity. nih.goveurekaselect.com These compounds have shown remarkable growth-inhibitory effects at nanomolar and even picomolar concentrations against a specific subset of human cancer cell lines, including those of the breast, ovary, colon, and kidney. nih.govresearchgate.net The unique profile of growth inhibition suggests a mechanism of action distinct from that of clinically established chemotherapeutic agents. nih.gov The substitution of a methyl group at the 3'-position of the 2-phenyl ring, as seen in 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, has been shown to enhance potency. nih.govacs.org

Cytotoxicity Profiles Against Various Human Cancer Cell Lines

The hallmark of fluorinated 2-(4-aminophenyl)benzothiazoles is their selective cytotoxicity, showing profound efficacy against sensitive cancer cell lines while remaining largely inactive against others. nih.govaacrjournals.org For instance, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) is potently cytotoxic to estrogen receptor-positive (ER+) breast cancer cell lines like MCF-7 and ZR-75-1, as well as certain ER- lines such as MDA-MB-468. nih.govacs.org Its activity also extends to select ovarian (e.g., IGROV-1) and renal cancer cell lines. nih.govnih.gov In contrast, cell lines such as the prostate cancer line PC-3 and the breast cancer line MDA-MB-435 are resistant to the antiproliferative effects of these compounds. scholarsportal.infonih.gov

This selective toxicity is a defining characteristic. For example, fluorinated 2-(4-aminophenyl)benzothiazoles can exhibit GI50 (Growth Inhibition 50%) values of less than 1 nM in sensitive cell lines, while showing no significant activity (GI50 > 10 µM) against resistant lines. llu.edu The potency of these compounds is often characterized by a biphasic dose-response curve in sensitive cell lines, although certain fluorinated derivatives like 5F 203 exhibit potent activity without this characteristic. nih.govllu.edunih.gov

Below is an interactive table summarizing the cytotoxic activity of representative this compound derivatives and related compounds against various human cancer cell lines.

| Compound | Cancer Cell Line | Cell Line Type | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|---|

| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) | MCF-7 | Breast (ER+) | GI50 | <0.001 | llu.edu |

| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) | MDA-MB-468 | Breast (ER-) | IC50 | nM range | nih.govacs.org |

| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) | IGROV-1 | Ovarian | IC50 | nM range | nih.gov |

| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) | MDA-MB-435 | Breast | GI50 | >10 | llu.edu |

| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) | PC-3 | Prostate | IC50 | >30 | nih.gov |

| 4-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 | Breast (ER+) | GI50 | 0.4 | nih.gov |

| 3-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 | Breast (ER+) | GI50 | 0.57 | nih.gov |

| 2-(4-aminophenyl) benzothiazole (B30560) | U251 | Glioma | IC50 | 3.5 | nih.gov |

| 2-(4-aminophenyl) benzothiazole | C6 | Glioma | IC50 | 4.0 | nih.gov |

In Vivo Efficacy Studies

The potent and selective in vitro cytotoxicity of fluorinated 2-(4-aminophenyl)benzothiazoles translates to significant antitumor activity in preclinical in vivo models. nih.govnih.gov Studies using human tumor xenografts in mice have demonstrated the efficacy of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) and its water-soluble lysylamide prodrug. researchgate.netaacrjournals.org

In a compelling demonstration of selectivity, when sensitive MCF-7 (breast) and resistant MDA-MB-435 (breast) tumors were implanted on opposite flanks of the same mouse, treatment with 5F 203 resulted in significant growth retardation of only the sensitive MCF-7 tumors. aacrjournals.orgaacrjournals.org Similarly, the prodrug of 5F 203 significantly retarded the growth of both breast (MCF-7) and ovarian (IGROV-1) tumor xenografts. nih.govresearchgate.netaacrjournals.org In these in vivo studies, the induction of the critical activating enzyme, CYP1A1, was detected in the sensitive tumor xenografts following treatment, confirming that the proposed mechanism of action is operative in vivo. aacrjournals.org In other studies, related benzothiazole derivatives have been shown to reduce tumor volume significantly in glioma rat models, accompanied by a marked increase in apoptotic cells within the tumor tissue. nih.gov

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

The benzothiazole scaffold, particularly when substituted with a fluorine atom, is a cornerstone in the development of novel antimicrobial agents. jchr.org Derivatives of this compound have demonstrated a wide spectrum of biological activities, including antibacterial and antifungal properties. researchgate.net The incorporation of fluorine can significantly enhance the antimicrobial efficacy of these compounds. nih.govresearchgate.net

Spectrum of Activity Against Pathogenic Strains

Derivatives of fluorobenzothiazole have been synthesized and screened for their activity against a variety of pathogenic bacterial and fungal strains. Research has shown that these compounds exhibit moderate to significant inhibitory properties against both Gram-positive and Gram-negative bacteria. researchgate.net

For instance, a series of N-{6-fluoro-7-[(substituted)-amino] 1, 3-benzothiazole-2-yl} nitrobenzamides were tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). researchgate.net While many derivatives showed moderate activity, specific substitutions led to significant inhibitory properties. For example, compounds with p-nitro and m-hydroxyl or p-methoxy substituents demonstrated notable activity against S. aureus. researchgate.net Similarly, other synthesized derivatives showed potent antibacterial activity against Bacillus cereus and Pseudomonas aeruginosa. researchgate.net

The antifungal potential has also been explored, with certain derivatives showing potent activity against Aspergillus niger and moderate inhibition against Candida albicans. researchgate.netmdpi.com One study found that specific nitro-substituted benzothiazole derivatives displayed potent antibacterial action against P. aeruginosa, while others were effective against B. cereus. researchgate.net

| Pathogenic Strain | Type | Derivative Class | Observed Activity | Source |

|---|---|---|---|---|

| Staphylococcus aureus | Gram-positive Bacteria | N-{6-fluoro-7-[(substituted)-amino] 1, 3-benzothiazole-2-yl}-4-nitrobenzamides | Moderate to Significant Inhibition | researchgate.net |

| Escherichia coli | Gram-negative Bacteria | Amino-benzothiazole Schiff base analogues | MIC = 15.62 μg/ml | nih.gov |

| Pseudomonas aeruginosa | Gram-negative Bacteria | Nitro substituted benzothiazole derivatives | Potent Activity | researchgate.net |

| Bacillus cereus | Gram-positive Bacteria | Nitrobenzamide derivatives | Potent Activity | researchgate.net |

| Aspergillus niger | Fungus | Nitroaniline substituted derivatives | Potent Activity | researchgate.net |

| Candida albicans | Fungus | Benzothiazole derivatives | Moderate Inhibitory Activity | mdpi.com |

Mechanisms of Antimicrobial Action

The antimicrobial effects of benzothiazole derivatives are attributed to several mechanisms of action, primarily involving the inhibition of essential bacterial enzymes. One key target is the uridine (B1682114) diphosphate-N-acetyl enol pyruvyl glucosamine (B1671600) reductase (MurB) enzyme, which is crucial for bacterial cell wall synthesis. nih.gov Molecular docking studies have shown that benzothiazole derivatives can bind effectively to the active site of the MurB enzyme. nih.gov

Another identified mechanism is the inhibition of dihydrofolate reductase, an enzyme involved in folate synthesis, which is essential for bacterial DNA replication. nih.gov The anticancer drug 5-fluorouracil (B62378) (5-FU), a fluorinated analog of uracil, functions by inhibiting thymidylate synthase, which disrupts nucleotide metabolism and interferes with DNA and RNA synthesis in both cancer cells and bacteria. frontiersin.orgnih.govnih.gov This mechanism, targeting nucleotide metabolism, is also a plausible pathway for the antimicrobial action of fluorinated benzothiazoles. frontiersin.org The antibacterial effect of 5-FU on E. coli has been shown to involve DNA damage, increased intracellular ATP levels, and the production of reactive oxygen species (ROS). nih.gov

Role in Combating Drug Resistance

A significant area of investigation is the efficacy of this compound derivatives against drug-resistant pathogens. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of bacteria, particularly Mycobacterium tuberculosis, has necessitated the development of new therapeutic agents. nih.govneu.edu

Benzothiazole-pyrimidine hybrids have shown considerable promise in this area. Certain derivatives have exhibited potent activity not only against drug-sensitive strains of M. tuberculosis but also against MDR and XDR strains. nih.gov For example, specific hybrid compounds displayed minimum inhibitory concentration (MIC) values as low as 0.98 µg/mL against MDR-TB and 3.9 µg/mL against XDR-TB strains. nih.gov This suggests that the benzothiazole scaffold can be modified to create compounds that are effective against highly resistant bacterial forms. The anticancer drug 5-fluorouracil has also been observed to have synergistic interactions with antibiotics like trimethoprim (B1683648) and sulfamethoxazole, potentially offering a strategy to combat antibiotic resistance. biorxiv.org

Anti-inflammatory and Analgesic Properties

Benzothiazole derivatives are recognized for their significant anti-inflammatory and analgesic properties. mdpi.comnih.govnih.govrjpbr.com The structural versatility of the benzothiazole ring system allows for modifications that can lead to potent therapeutic agents for pain and inflammation. rjpbr.com

In vivo studies have demonstrated the effectiveness of newly synthesized benzothiazole derivatives. For instance, certain benzothiazole compounds bearing benzenesulphonamide and carboxamide moieties exhibited substantial inhibition of carrageenan-induced rat paw edema, a common model for acute inflammation. nih.gov The most active of these compounds showed inhibition rates of up to 80%. nih.gov In analgesic activity tests, specific derivatives were found to have efficacy comparable to the established anti-inflammatory drug celecoxib. nih.gov

Inhibition of Inflammatory Mediators and Pathways (e.g., COX, LOX)

The anti-inflammatory action of benzothiazole derivatives is largely attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.govnih.gov These enzymes are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, which are critical mediators of inflammation. nih.gov

Research has shown that benzothiazole derivatives can suppress the activation of COX-2 and inducible nitric oxide synthase (iNOS) by inhibiting the NF-κB signaling pathway in cancer cell lines. nih.govjournalagent.com The inhibition of COX and LOX enzymes is a key strategy for developing anti-inflammatory drugs with fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov

Molecular docking and in vitro studies have confirmed that various benzothiazole derivatives can act as inhibitors of COX-1 and COX-2. rjpbr.com Some compounds have shown significant inhibitory action with low IC50 values. rjpbr.com The development of dual COX/LOX inhibitors is a particularly promising area of research, as this approach can simultaneously block two major inflammatory pathways. nih.govresearchgate.net

| Compound Class | Target Enzyme/Pathway | Effect | Source |

|---|---|---|---|

| Benzothiazole derivatives with fluorine and nitro substituents | NF-κB, COX-2, iNOS | Suppression of activation/reduction in levels | nih.govjournalagent.com |

| Benzo[d]thiazol-2-amine derivatives | COX-1 and COX-2 | Significant inhibitory action (IC50 values of 5.0 and 10 µM, respectively) | rjpbr.com |

| Benzothiazole-benzenesulphonamide hybrids | COX-2 | Selective inhibition | nih.gov |

| 5-thiazol-based thiazolidinone derivatives | COX-1 | Identified as selective COX-1 inhibitors | mdpi.com |

Antitubercular Activity

Derivatives of this compound have emerged as a significant class of compounds with potent antitubercular activity. nih.govnih.gov The benzothiazole nucleus is a key pharmacophore in the design of new agents to combat Mycobacterium tuberculosis (M. tb), including drug-resistant strains. researchgate.netnih.gov

The introduction of a fluoro group at the 6-position of the benzothiazole ring has been shown to enhance anti-TB activity compared to chloro or bromo substitutions. nih.gov In a study of 2-mercaptobenzothiazole (B37678) derivatives, the 6-fluoro substituted compound (C5) demonstrated superior activity against M. tb strains H37Ra, M. bovis (BCG), and H37Rv, with MIC values in the range of 4–16 μg ml−1. nih.gov This enhanced activity is hypothesized to be due to the favorable lipophilicity and dipole-dipole interactions of the fluorine atom at the target site. nih.gov

Furthermore, hybrid molecules combining the benzothiazole scaffold with other heterocyclic rings, such as pyrimidine, have yielded compounds with high potency. nih.gov Several of these hybrids were highly active against the drug-sensitive H37Rv strain of M. tuberculosis, with some compounds showing MIC values as low as 0.24 µg/mL. nih.govresearchgate.net Crucially, these compounds retained significant activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tb. nih.gov This highlights the potential of fluorinated benzothiazoles in addressing the critical challenge of tuberculosis drug resistance.

| Derivative Class | M. tuberculosis Strain | MIC (μg/mL) | Source |

|---|---|---|---|

| 6-fluoro-2-mercaptobenzothiazole | H37Ra, H37Rv | 4–16 | nih.gov |

| Benzothiazole–pyrimidine hybrids (e.g., 5c) | H37Rv (sensitive) | 0.24 | nih.gov |

| MDR-TB (ATCC 35822) | 0.98 | nih.gov | |

| Benzothiazole–pyrimidine hybrids (e.g., 5c) | XDR-TB (RCMB 2674) | 3.9 | nih.gov |

| Benzothiazole–pyrimidine hybrids (e.g., 15) | MDR-TB (ATCC 35822) | 1.95 | nih.gov |

| XDR-TB (RCMB 2674) | 7.81 | nih.gov |

Efficacy Against Mycobacterium tuberculosis Strains

Derivatives of the benzothiazole scaffold have demonstrated notable efficacy against various strains of Mycobacterium tuberculosis (Mtb). Research has identified 2-amino benzothiazole compounds with bactericidal activity against both replicating and non-replicating Mtb. nih.gov Some of these molecules have also shown potency against intracellular M. tuberculosis within murine macrophages. nih.gov The antitubercular properties of these compounds have been evaluated using methods such as the Lowenstein-Jensen approach to determine their minimum inhibitory concentrations (MIC). gsconlinepress.com

One study highlighted a benzothiazolthiazolidine derivative that is not only active in vitro and in vivo but also effective against nonreplicating, dormant cells of M. tuberculosis. nih.gov This is particularly significant as latent tuberculosis infection represents a substantial global health challenge. nih.gov This compound demonstrated a dose-dependent killing activity against dormant, non-culturable bacilli. nih.gov Furthermore, certain benzothiazole derivatives have shown effectiveness against multidrug-resistant (MDR) M. tuberculosis clinical isolates, indicating their potential to combat drug-resistant forms of the disease. nih.govmdpi.com For instance, one parent compound, 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol, exhibited promising activity against both H37Rv and MDR strains of Mtb. mdpi.com

The following table summarizes the antitubercular activity of selected benzothiazole derivatives against different M. tuberculosis strains.

Mechanisms of Antitubercular Action (e.g., DprE1 inhibition)

A primary mechanism of action for many antitubercular benzothiazole and benzothiazinone derivatives is the inhibition of the essential enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). sci-hub.stplos.orgnih.gov DprE1 is a crucial flavoenzyme involved in the biosynthesis of the mycobacterial cell wall, specifically in the formation of lipoarabinomannan and arabinogalactan. sci-hub.st Inhibition of this enzyme disrupts cell wall synthesis, ultimately leading to mycobacterial cell death. sci-hub.st

Several potent DprE1 inhibitors with different chemical scaffolds have been identified. sci-hub.st Some of these, such as the benzothiazinone (BTZ) derivative macozinone (PBTZ169), act as irreversible inhibitors by forming a covalent bond with a cysteine residue (CYS387) in the active site of the DprE1 enzyme. plos.orgnih.gov Molecular docking studies have shown that the nitro group of these BTZ analogs forms an irreversible covalent bond with the SH group of CYS387. plos.org Other derivatives are noncovalent inhibitors. plos.orgnih.gov The benzothiazole moiety in these inhibitors is often involved in hydrophobic and van der Waals interactions within the DprE1 binding site. researchgate.net

The inhibition of DprE1 is a highly validated and promising strategy for tuberculosis treatment, with several DprE1 inhibitors, including BTZ043 and TBA-7371, having entered clinical trials. plos.orgnih.gov The development of new scaffolds that inhibit this enzyme, such as benzimidazoles derived from a scaffold morphing approach, continues to be an active area of research. nih.gov

Neuroprotective and Neurological Applications

Impact on Neurodegenerative Disease Models

Benzothiazole derivatives have emerged as promising candidates for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. nih.govnih.gov Their therapeutic potential is attributed to various mechanisms, including neuroprotective effects. nih.gov Riluzole, a commercially available drug containing a 2-aminobenzothiazole (B30445) core, is used for the treatment of amyotrophic lateral sclerosis and has demonstrated neuroprotective properties. nih.gov

In the context of Alzheimer's disease, the multifactorial nature of the illness has led to the development of multitarget-directed ligands (MTDLs). nih.gov Benzothiazole-based derivatives have been designed as MTDLs, targeting key enzymes and receptors implicated in the disease's pathology. For instance, some derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov By inhibiting these enzymes, the levels of acetylcholine in the brain can be increased, which is a therapeutic strategy for managing the cognitive symptoms of Alzheimer's. nih.gov One such benzothiazole derivative, 3s, was identified as a promising MTDL with inhibitory activity against AChE, BuChE, and monoamine oxidase-B (MAO-B), as well as being a histamine (B1213489) H3 receptor ligand. nih.gov

In a rat model of Parkinson's disease induced by rotenone, a 2-(2-thienyl) benzothiazoline (B1199338) derivative demonstrated neuroprotective effects by reversing gross motor impairments. nih.gov This suggests that benzothiazole derivatives could protect against the destructive effects of neurotoxins and may be beneficial in combating various neurodegenerative conditions. nih.gov The development of novel benzothiazole-thiadiazole-based thiazolidinone derivatives has also identified potent inhibitors of cholinesterases, with some compounds showing better inhibitory potency than the standard drug donepezil. nih.gov The presence of fluoro and chloro groups on the phenyl ring of these derivatives was found to enhance their binding to the enzyme's active site. nih.gov

The following table presents the inhibitory activities of selected benzothiazole derivatives against enzymes relevant to neurodegenerative diseases.

Other Biological Activities

Antioxidant Activity

Benzothiazole derivatives have been investigated for their antioxidant properties, which are crucial in combating oxidative stress-related damage. niscair.res.innih.gov Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various pathological conditions. niscair.res.in

Several studies have synthesized and evaluated benzothiazole-containing compounds for their ability to scavenge free radicals. niscair.res.innih.gov The antioxidant activity is often assessed using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity method and the Ferric Reducing Antioxidant Power (FRAP) assay. niscair.res.inmdpi.com

In one study, a series of benzothiazol-2-yl-hydrazone derivatives were synthesized, and several compounds bearing methoxy (B1213986) groups exhibited promising antioxidant activity, even better than the standard drug ascorbic acid. niscair.res.in Another study synthesized thiol and aminothiol (B82208) compounds derived from benzothiazole and found that the thiol derivatives were particularly efficient at scavenging free radicals and protecting DNA from damage induced by hydroxyl radicals. nih.gov Specifically, derivatives T2 and T3 completely inhibited DNA strand breaks at a concentration of 50 µM. nih.gov These findings suggest that benzothiazole derivatives are effective free radical scavengers and have potential as antioxidant agents. nih.gov

The following table summarizes the antioxidant activity of selected benzothiazole derivatives.

Antidiabetic Activity

The benzothiazole scaffold has been identified as a promising lead structure in the development of antidiabetic agents. researchgate.net This is largely credited to the development of the aldose reductase inhibitor, Zopolrestat. researchgate.net Since then, there has been a continuous effort to explore benzothiazole derivatives for their potential to manage diabetes, particularly type 2 diabetes. researchgate.netijmrset.com

One of the key therapeutic approaches for managing type 2 diabetes is the inhibition of α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose. nih.gov By inhibiting this enzyme, the absorption of glucose from the intestine is slowed, thereby controlling post-meal blood glucose levels. nih.gov Several studies have shown that benzothiazole derivatives are effective inhibitors of α-glucosidase. nih.govnih.govnih.gov

For instance, a series of novel benzothiazole-triazole derivatives exhibited varying degrees of α-glucosidase inhibitory activity, with many compounds showing significantly lower IC50 values than the standard drug acarbose. nih.gov The structure-activity relationship studies revealed that the introduction of electron-withdrawing groups like fluorine and chlorine on the phenyl ring increased the inhibitory activity. nih.gov Similarly, thiazolidinone-based benzothiazole derivatives have also been identified as potent inhibitors of both α-amylase and α-glucosidase. nih.gov In vivo studies on alloxan-induced diabetic rats have also demonstrated the blood glucose-lowering effects of certain benzothiazole derivatives. ijmrset.com For example, one derivative showed a 35.67% reduction in blood glucose levels. ijmrset.com

The table below presents the α-glucosidase inhibitory activity of various benzothiazole derivatives.

Anticonvulsant Activity

The search for novel and more effective anticonvulsant agents has led researchers to explore the potential of fluorinated benzothiazole derivatives. While direct studies on this compound are not extensively documented in the available literature, research on structurally related fluoro-substituted benzothiazole derivatives has shown promising results in preclinical models of epilepsy.

A study investigating a series of fluoro-benzothiazole derivatives demonstrated significant antiepileptic activity. core.ac.uk These compounds were evaluated in rodent models using maximal electroshock (MES) and strychnine-induced seizure tests. The MES model is indicative of a compound's ability to prevent the spread of seizures, while the strychnine-induced seizure model helps to elucidate mechanisms of action related to the glycinergic system.

The introduction of a fluorine atom into the benzothiazole nucleus is thought to enhance lipid solubility, a key factor for central nervous system bioavailability. core.ac.uk In one study, several fluoro-benzothiazole derivatives exhibited significant anticonvulsant effects, with some compounds showing efficacy in both the MES and strychnine-induced seizure models. core.ac.ukjournaljpri.com For instance, certain derivatives demonstrated a significant increase in the onset time of seizures and a reduction in the duration of the tonic extensor phase in the MES test. core.ac.uk

Another study on novel benzothiazole derivatives linked to a mercapto-triazole moiety also highlighted the importance of fluorine substitution. mdpi.com Specifically, compounds with meta- and para-fluorobenzyl groups at the 6-position of the benzothiazole core displayed notable anticonvulsant activity in the MES test. mdpi.com

The anticonvulsant activity of these derivatives is often attributed to their ability to modulate voltage-gated sodium channels, thereby preventing seizure spread. core.ac.uk The findings from these studies suggest that the fluoro-benzothiazole scaffold is a valuable template for the design of new anticonvulsant drugs.

Interactive Data Table: Anticonvulsant Activity of Fluoro-Substituted Benzothiazole Derivatives

| Compound ID | Substitution Pattern | Anticonvulsant Test | Key Findings | Reference |

| P-2 | Fluoro-benzothiazole derivative | MES & Strychnine-induced | Very significant antiepileptic effects | core.ac.uk |

| P-6 | Fluoro-benzothiazole derivative | MES & Strychnine-induced | Significant antiepileptic activity | core.ac.uk |

| P-9 | Fluoro-benzothiazole derivative | MES & Strychnine-induced | Very significant antiepileptic effects | core.ac.uk |

| 5i | 6-((3-fluorobenzyl)oxy) derivative | MES & scPTZ | Potent activity | mdpi.com |

| 5j | 6-((4-fluorobenzyl)oxy) derivative | MES & scPTZ | Potent activity | mdpi.com |

Antimalarial Activity

Malaria remains a significant global health challenge, and the development of new antimalarial agents is a critical research priority. Benzothiazole derivatives have emerged as a promising class of compounds with potent antiplasmodial activity. nih.govmalariaworld.orgmalariaworld.org Systematic reviews of benzothiazole analogs have indicated that the substitution pattern on the benzothiazole scaffold plays a crucial role in determining their antimalarial efficacy. nih.govmalariaworld.orgmalariaworld.org

The mechanisms of action for antimalarial benzothiazoles are varied and can include the inhibition of Plasmodium falciparum enzymes and the disruption of parasite processes within red blood cells. nih.govmalariaworld.orgmalariaworld.org For instance, a study on benzothiazole hydrazones identified a lead compound that demonstrated both in vitro and in vivo antimalarial activity. nih.gov This compound was found to chelate free iron, interact with free heme, and inhibit hemozoin formation, a critical process for parasite survival. nih.gov

While specific studies focusing solely on this compound for antimalarial activity are limited in the reviewed literature, the established activity of the broader benzothiazole class suggests that fluorinated derivatives could hold significant potential. The introduction of fluorine can alter the electronic properties and metabolic stability of the molecule, which may enhance its interaction with parasitic targets. Further research is warranted to explore the antiplasmodial efficacy of this compound and its derivatives.

Antileishmanial Activity

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, necessitates the development of new and effective treatments. The benzothiazole nucleus has been explored as a scaffold for the synthesis of novel antileishmanial agents. nih.govresearchgate.net

Research has shown that various benzothiazole derivatives exhibit in vitro activity against different Leishmania species. nih.govresearchgate.net In one study, a series of benzothiazole derivatives were synthesized and tested against Leishmania amazonensis. The most potent compound displayed significant activity against both promastigote and amastigote forms of the parasite, with an IC50 value more potent than the reference drug miltefosine (B1683995) against the amastigote stage. nih.gov

Another study screened a series of twenty-two benzothiazole derivatives for their in vitro antileishmanial activity, with several compounds demonstrating notable efficacy. researchgate.net The structure-activity relationship in this series suggested that the nature and position of substituents on the phenyl ring attached to the benzothiazole core were critical for activity. researchgate.net Although these studies did not specifically report on derivatives of this compound, the consistent antileishmanial activity observed within the benzothiazole class provides a strong rationale for the investigation of its fluorinated analogs. The unique properties conferred by the fluorine atom could lead to the discovery of potent and selective antileishmanial compounds.

Interactive Data Table: Antileishmanial Activity of Benzothiazole Derivatives

| Compound ID | Leishmania Species | Activity (IC50) | Key Findings | Reference |

| Hydrazone Derivative | L. amazonensis | 7.70 µM (amastigotes) | More active than miltefosine | nih.gov |

| Compound 2 | Not specified | 18.32 ± 0.18 µM | Most active in the series | researchgate.net |

| Compound 3 | Not specified | 21.87 ± 0.43 µM | Active compound | researchgate.net |

| Compound 5 | Not specified | 19.72 ± 0.32 µM | Active compound | researchgate.net |

Enzyme Inhibition beyond Primary Targets (e.g., sEH, FAAH)

Beyond their antiparasitic and anticonvulsant activities, benzothiazole derivatives have been investigated as inhibitors of various enzymes, highlighting their potential in treating a range of diseases. Of particular interest is the inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH).

While the direct inhibitory activity of this compound on sEH and FAAH has not been specifically reported in the reviewed literature, the broader class of benzothiazole compounds has shown significant promise. For instance, fluorinated compounds have been recognized for their potential as enzyme inhibitors, often acting through mechanisms that involve the unique electronic properties of the fluorine atom. researchgate.net

The general structure of benzothiazole has been incorporated into molecules designed to inhibit various enzymes. The inherent properties of the benzothiazole ring system, combined with the electronic effects of fluorine substitution, could make this compound and its derivatives interesting candidates for screening against a panel of enzymes. Further research is necessary to explore the enzyme inhibition profile of this specific compound and its potential therapeutic applications in this area.

Structure Activity Relationship Sar Studies of 5 Fluoro 2 Methylbenzothiazole Derivatives

Influence of Fluorine Position and Substitution on Biological Efficacy

The position and nature of the fluorine substituent on the benzothiazole (B30560) ring are critical determinants of biological activity. Due to its high electronegativity and small size, fluorine can significantly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions. nih.gov

Table 1: Influence of Benzene (B151609) Ring Substitution on Cytotoxicity of Benzothiazole Derivatives

| Substitution Position | Substituent | Observed Effect on Biological Activity | Reference Cell Line/Target |

|---|---|---|---|

| C-5 | Fluorine (-F) | Enhanced antibacterial activity | Various bacteria strains |

| C-6 | Fluorine (-F) | Improved cytotoxicity | Leukemia THP-1 |

| C-6 | Chlorine (-Cl) | Increased bioactivity compared to C-5 fluorine | A431 cells |

Impact of Substitutions at C-2 of the Thiazole (B1198619) Ring on Activity

The C-2 position of the benzothiazole ring is a primary site for chemical modification, and the nature of the substituent at this position profoundly influences the molecule's pharmacological properties. benthamscience.comnih.gov The methyl group in 5-Fluoro-2-methylbenzothiazole serves as a foundational element, but its replacement with other functional groups can lead to a diverse range of biological outcomes, including anticancer and anti-inflammatory effects. nih.govfrontiersin.org

Effects of Benzene Ring Modifications on Pharmacological Profiles

Modifications to the benzene portion of the this compound scaffold, beyond the foundational fluorine at C-5, offer another avenue for optimizing pharmacological profiles. The electronic nature and steric bulk of substituents on the benzene ring can drastically alter the compound's activity. benthamscience.com

Studies have shown that introducing additional electron-withdrawing groups, such as nitro groups, can enhance antimicrobial properties. frontiersin.org Conversely, the introduction of electron-donating groups may be favorable for other activities. The position of these additional substituents is also crucial. For example, substitutions at the C-6 position have been frequently cited as a source of varied and enhanced biological activities. benthamscience.com Research comparing a chlorine atom at the C-6 position to a fluorine at the C-5 position noted a significant increase in bioactivity for the C-6 chloro derivative in an anti-inflammatory context. frontiersin.org This highlights the intricate interplay between the type of substituent and its location on the benzene ring in defining the pharmacological outcome.

Table 2: Effect of Benzene Ring Substituents on Benzothiazole Activity

| Position | Substituent | Resulting Activity | Reference |

|---|---|---|---|

| C-6 | -Cl | Increased anti-inflammatory activity | frontiersin.org |

| C-6 | -F | Improved cytotoxicity | nih.gov |

| General | Electron-withdrawing groups | Enhanced antimicrobial activity | researchgate.net |

Correlation between Electronic Properties and Biological Activity

The biological activity of this compound derivatives is intrinsically linked to their electronic properties, which are governed by the arrangement of substituents on the heterocyclic core. The introduction of fluorine, a highly electronegative atom, significantly impacts the electron distribution within the molecule. nih.govacs.org This alteration of electronic properties influences how the molecule interacts with biological macromolecules.

A key concept in this correlation is the energy of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for chemical reactivity and kinetic stability. acs.orgnih.gov The substitution of electron-withdrawing groups, such as the fluorine in this compound or an additional nitro group, tends to lower both HOMO and LUMO energy levels. nih.gov This reduction in the HOMO-LUMO energy gap can be advantageous for charge transport and may enhance the compound's reactivity and biological potency. nih.gov Theoretical investigations have shown that fluorination has a well-understood effect on these frontier energy levels, which in turn affects properties relevant to biological and electronic applications. acs.org

Conformational Analysis and its Relation to Receptor Binding

The three-dimensional shape, or conformation, of a molecule is paramount for its ability to bind effectively to a biological receptor. For derivatives of this compound, understanding the preferred spatial arrangement of atoms is essential for rational drug design. Computational methods, such as Density Functional Theory (DFT) calculations, are employed to analyze the conformational landscape of these molecules. mdpi.com

These studies involve varying dihedral angles within the molecule to identify the most energetically stable conformers. mdpi.com For instance, in derivatives where a phenyl ring is attached to the core, the angle of rotation between the benzothiazole and phenyl rings can be scanned to find the lowest energy states. mdpi.com The identification of these stable conformers provides insight into the shape the molecule is likely to adopt when approaching a receptor's binding site.

Furthermore, molecular docking simulations can be used to predict how these stable conformers interact with specific protein targets. mdpi.com These simulations help to understand the binding patterns and key interactions, such as hydrogen bonds or hydrophobic interactions, between the ligand and the receptor. By correlating the conformational preferences with binding affinity, researchers can refine the molecular structure to improve its fit and, consequently, its biological activity. rsc.org

Computational Chemistry and in Silico Investigations of 5 Fluoro 2 Methylbenzothiazole

Molecular Docking Studies to Elucidate Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.orgwjarr.com This method is frequently employed to understand how a ligand, such as a derivative of 5-Fluoro-2-methylbenzothiazole, might interact with the binding site of a protein.

Molecular docking simulations are instrumental in identifying the specific binding pockets on a receptor where this compound or its analogs can fit. The process involves placing the ligand into the active site of a target protein to determine the most stable binding conformation. rjptonline.org Through this, researchers can identify key amino acid residues that form crucial interactions with the ligand.

For benzothiazole (B30560) derivatives, studies have shown various types of interactions, including:

Hydrogen Bonding: Interactions with residues like LYS623, ASP810, and CYS673 have been observed in studies of similar compounds. rjptonline.org

Pi-Sigma and Halogen Interactions: The aromatic nature of the benzothiazole ring and the presence of the fluorine atom can lead to these types of stabilizing interactions within the protein's active site. rjptonline.org

Allosteric Site Binding: Besides the main active site (hinge region), docking can reveal binding patterns at allosteric sites and activation loops, providing alternative mechanisms for modulating protein function. biointerfaceresearch.com

These interactions are visualized using software that generates 2D and 3D plots, clarifying the specific contacts between the ligand and the protein. nih.gov

Table 1: Potential Interacting Residues for Benzothiazole Scaffolds in Protein Kinases

| Interaction Type | Potential Amino Acid Residues | Significance in Binding |

|---|---|---|

| Hydrogen Bonding | Lysine, Aspartic Acid, Cysteine, Threonine | Critical for anchoring the ligand in the binding pocket. |

| Pi-Interactions (Pi-Sigma, Pi-Pi Stacking) | Phenylalanine, Tyrosine, Tryptophan | Stabilizes the complex through aromatic ring interactions. |

| Halogen Bonding | Glycine, Leucine, Alanine | The fluorine atom can act as a halogen bond donor, enhancing binding affinity. |

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or free energy of binding (ΔG) in kcal/mol. uomustansiriyah.edu.iq Lower binding energy values indicate a more stable and potentially more potent ligand-receptor complex. uomustansiriyah.edu.iq Studies on benzothiazole-hydroxamic acid hybrids targeting the HDAC8 enzyme, for instance, have shown binding energies significantly lower than reference compounds, indicating strong binding. uomustansiriyah.edu.iq For similar thiazole (B1198619) derivatives, docking scores have been reported in the range of -7.7 to -9.2 kcal/mol, demonstrating favorable binding poses. rjptonline.org

Table 2: Example Binding Affinity Predictions for Thiazole Derivatives

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Fluorinated Thiazolidin-4-ones | Tyrosine Kinase (1T46) | -7.7 to -9.2 | rjptonline.org |

| Benzothiazole-hydroxamic acid hybrids | HDAC8 (1T69) | -8.2 to -10.1 | uomustansiriyah.edu.iq |

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations are used to study the physical movements and dynamic behavior of atoms and molecules over time. nih.gov Following molecular docking, MD simulations can assess the stability of the predicted ligand-receptor complex. biointerfaceresearch.comnih.gov A simulation of a benzothiazole derivative complexed with a target protein, typically run for nanoseconds, can confirm whether the ligand remains stably bound within the active site. nih.govniscpr.res.in Key parameters such as Root Mean Square Deviation (RMSD) are analyzed to evaluate the stability of the complex; lower RMSD values suggest greater stability. nih.gov These simulations provide a more detailed understanding of the interaction dynamics, ensuring the reliability of the docked conformation. biointerfaceresearch.com

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. elsevierpure.comugm.ac.id These methods can determine a molecule's optimized geometry, atomic charge distributions, and molecular orbital energies. researchgate.net For benzothiazole derivatives, DFT studies help in understanding the molecule's reactivity and have been used to support experimental findings. elsevierpure.comugm.ac.id Such calculations can identify the most likely sites for chemical reactions, like protonation or methylation, by determining which atoms carry the highest negative charge. researchgate.net This theoretical approach is valuable for predicting the chemical behavior of this compound.

Pharmacophore Modeling for De Novo Design

Pharmacophore modeling is a powerful technique in drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. nih.govbabrone.edu.in A pharmacophore model defines the key structural features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups, that a molecule must possess to interact with a specific biological target. nih.gov This model can then be used as a template in virtual screening to search large compound libraries for new molecules with the desired activity or for the de novo design of entirely new chemical entities. babrone.edu.in This approach allows for the rational design of novel derivatives based on the this compound scaffold.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

In silico ADMET prediction is a critical step in early-stage drug discovery to assess the pharmacokinetic and safety properties of a compound. fiveable.me Computational models are used to predict properties such as oral absorption, distribution to tissues, metabolic stability, and potential toxicity. biointerfaceresearch.comfiveable.me For benzothiazole derivatives, ADMET prediction tools like SwissADME are used to evaluate compliance with criteria for orally active drugs, such as Lipinski's rule of five. uomustansiriyah.edu.iqugm.ac.id These predictions help guide structural modifications to optimize the compound's profile, minimize potential toxicity, and increase the likelihood of success in later developmental stages. fiveable.menih.gov

Table 3: Key ADMET Parameters Predicted In Silico

| Parameter | Description | Importance in Drug Design |

|---|---|---|

| Absorption | Prediction of gastrointestinal absorption and oral bioavailability. | Determines if a drug can be effectively administered orally. |

| Distribution | Prediction of blood-brain barrier (BBB) penetration and plasma protein binding. | Affects where the drug goes in the body and its availability to act on the target. |

| Metabolism | Identification of potential interactions with metabolizing enzymes (e.g., Cytochrome P450). | Helps predict drug clearance rates and potential drug-drug interactions. |

| Excretion | Prediction of how the compound and its metabolites are eliminated from the body. | Influences dosing frequency and potential for accumulation. |

| Toxicity | Prediction of potential adverse effects like mutagenicity, carcinogenicity, or organ-specific toxicity. | Crucial for assessing the safety profile of a potential drug candidate. fiveable.me |

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an indispensable tool for separating components of a mixture, making it fundamental for assessing the purity of synthesized compounds like 5-Fluoro-2-methylbenzothiazole and for its isolation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the chemical purity of non-volatile organic compounds. A reversed-phase HPLC (RP-HPLC) method is typically employed for the analysis of benzothiazole (B30560) derivatives. In this approach, the compound is dissolved in a suitable solvent and injected into the HPLC system. The separation occurs on a hydrophobic stationary phase, such as a C18 column, with a polar mobile phase.

While a specific, validated HPLC method for this compound is not extensively detailed in publicly available literature, a standard method can be readily developed based on protocols for similar fluorinated aromatic compounds. The purity is determined by detecting the compound as it elutes from the column, typically using a UV detector set to a wavelength where the analyte exhibits strong absorbance. The purity is then calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram.

Table 1: Representative HPLC Parameters for Purity Analysis of this compound This table is generated based on typical methods for related compounds and serves as an illustrative example.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient mixture of Acetonitrile (B52724) and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over traditional HPLC. This is achieved by using columns packed with smaller particles (typically sub-2 µm) and operating at much higher pressures. These enhancements allow for much faster analysis times without sacrificing separation efficiency.

For this compound, a UPLC method would provide a rapid and highly sensitive assessment of purity, capable of detecting trace-level impurities that might be missed by HPLC. The principles of separation remain the same as HPLC, typically utilizing reversed-phase chemistry. The increased peak capacity and resolution make UPLC particularly valuable in complex reaction monitoring and high-throughput screening applications involving this compound.

Table 2: Representative UPLC Parameters for Purity Analysis of this compound This table is generated based on typical methods for trace organic contaminant analysis and serves as an illustrative example.

| Parameter | Condition |

|---|---|

| Column | UPLC BEH C18 (e.g., 50 x 2.1 mm, 1.7 µm) |

| Mobile Phase | Fast gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 0.4 mL/min |

| Detection | UV or Mass Spectrometry (MS) |

| Column Temperature | 40 °C |

| Injection Volume | 1-2 µL |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high precision and to gain structural information through the analysis of fragmentation patterns. For this compound (C₈H₆FNS), the nominal molecular weight is 167.20 g/mol , and the exact mass is approximately 167.0205 Da. alfa-chemistry.comsigmaaldrich.com

When analyzed by mass spectrometry, the molecule is first ionized. Under soft ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ is typically observed at an m/z value corresponding to its molecular weight plus the mass of a proton (approx. 168.03).

Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides exceptional selectivity and sensitivity for analyzing complex mixtures. In an LC-MS/MS experiment, the protonated molecule of this compound (the precursor ion, m/z 168.0) is selected and subjected to collision-induced dissociation (CID). This process breaks the ion into smaller, characteristic fragment ions (product ions). The fragmentation pattern is like a fingerprint for the molecule, allowing for highly confident identification.

Common fragmentation pathways for benzothiazoles involve cleavage of the thiazole (B1198619) ring and loss of small neutral molecules. nih.gov For this compound, characteristic product ions could result from the loss of acetonitrile (CH₃CN) or other cleavages of the heterocyclic ring system. Further stages of fragmentation (MS³) can be employed to analyze a specific product ion, providing even deeper structural detail, though such analysis for this specific compound is not documented in the reviewed literature.

Table 3: Predicted LC-MS/MS Parameters for this compound This table is generated based on the compound's structure and common fragmentation patterns of benzothiazoles.

| Parameter | Value |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion [M+H]⁺ (m/z) | 168.0 |

| Potential Product Ions (m/z) | To be determined experimentally; may include fragments corresponding to the fluorinated benzene (B151609) ring or thiazole moiety. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for elucidating the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their electronic environment, and their connectivity. The spectrum is expected to show signals for the methyl group protons and the three aromatic protons on the benzene ring. The chemical shifts, integration (relative number of protons), and splitting patterns (due to spin-spin coupling between neighboring protons and through-space coupling with fluorine) are used to assign each signal to a specific proton in the molecule.

The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in its structure. The chemical shifts are indicative of the carbon's hybridization and electronic environment (e.g., aromatic, methyl, or part of the thiazole ring). Coupling between the carbon and fluorine atoms (¹J_CF, ²J_CF, etc.) can also be observed, providing further confirmation of the fluorine atom's position on the aromatic ring.

Table 4: Predicted ¹H NMR Chemical Shifts for this compound This table presents estimated chemical shift (δ) values in ppm relative to TMS. Actual values may vary based on solvent and experimental conditions.

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity |

|---|---|---|

| -CH₃ | ~2.8 | Singlet (s) |

| Aromatic C-H | ~7.2 - 8.0 | Multiplets (m) or Doublet of Doublets (dd) |

Table 5: Predicted ¹³C NMR Chemical Shifts for this compound This table presents estimated chemical shift (δ) values in ppm. Carbons are numbered according to standard IUPAC nomenclature for the benzothiazole ring system.

| Carbon Assignment | Predicted δ (ppm) |

|---|---|

| -CH₃ | ~20 |

| Aromatic C-H | ~110 - 140 |

| Aromatic C-F (C5) | ~155 - 165 (with large C-F coupling) |

| Aromatic Quaternary Carbons (C3a, C7a) | ~130 - 155 |

| Thiazole C=N (C2) | ~165 - 175 |

Despite a comprehensive search for scientific literature detailing the advanced analytical and spectroscopic characterization of this compound, no specific experimental data for 2D NMR (e.g., COSY), detailed Infrared (IR) spectroscopy, or UV-Visible spectroscopy could be located for this particular compound.

The search yielded primarily supplier- and database-level information, which confirms the compound's identity and basic physical properties but does not provide the in-depth spectroscopic analysis required to fulfill the requested article structure. Research articles found discussed related but structurally distinct molecules, the data from which cannot be used to accurately describe this compound.

Consequently, it is not possible to generate a scientifically accurate article on the following topics as outlined in the request, due to the absence of published research data:

UV-Visible Spectroscopy for Electronic Transitions: No experimental UV-Visible spectra, absorption maxima (λmax), or analysis of electronic transitions for this compound were found.

Without access to primary research that has performed and published these specific analyses, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.